

# The Chemical Profile of Desmethyl Lacosamide: A Technical Guide

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## Compound of Interest

Compound Name: Desmethyl Lacosamide

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An In-depth Examination for Researchers and Drug Development Professionals

**Desmethyl Lacosamide**, also known as **O-Desmethyl Lacosamide** (ODL), is the principal and pharmacologically inactive human metabolite of the third-generation anti-epileptic drug, Lacosamide.<sup>[1][2][3]</sup> It is also recognized as a potential impurity in the commercial synthesis of Lacosamide.<sup>[4]</sup> The formation of **Desmethyl Lacosamide** occurs through the O-demethylation of Lacosamide, a process primarily mediated by the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.<sup>[1][2][5]</sup> Understanding the chemical structure, properties, and synthesis of this molecule is crucial for pharmacokinetic studies, impurity profiling, and the overall quality control of Lacosamide production.

## Chemical Structure and Physicochemical Properties

**Desmethyl Lacosamide** is chemically designated as (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide.<sup>[4][6][7]</sup> It is a functionalized amino acid derivative, structurally similar to its parent compound, Lacosamide, but lacking the methyl group on the ether linkage.

Table 1: Chemical Identifiers and Physicochemical Properties of **Desmethyl Lacosamide**

Property	Value	References
IUPAC Name	(2R)-2-acetamido-N-benzyl-3-hydroxypropanamide	[4][6][7][8]
CAS Number	175481-38-6	[4]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub>	[4][6]
Molecular Weight	236.27 g/mol	[9]
Appearance	White to Off-White Solid	[9]
Melting Point	138-140 °C	[9]
SMILES	<chem>CC(=O)N--INVALID-LINK--C(=O)NCC1=CC=CC=C1</chem>	[7][10]
InChI	InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1	[4][6][9]
InChIKey	XRKSCJLQKGLSKU-LLVKDONJSA-N	[4][6][9]
Solubility	Soluble in DMSO and Ethanol. Slightly soluble in Methanol.	[4][9]
Storage	Refrigerator	[9]

## Synthesis and Spectroscopic Characterization

**Desmethyl Lacosamide** is often synthesized as an intermediate or is a known impurity in the manufacturing process of Lacosamide.[7][10] A common synthetic approach involves the acetylation of an amino-protected serine derivative.

## Experimental Protocol: Synthesis of Desmethyl Lacosamide

A representative synthesis for (R)-2-acetamido-N-benzyl-3-hydroxypropanamide is described as an intermediate in the synthesis of Lacosamide.[\[10\]](#)

- Starting Material: (R)-2-amino-N-benzyl-3-hydroxypropanamide (10 g, 51.54 mmol).
- Reagents: Acetic anhydride (5.25 g, 51.54 mmol), Methylene chloride (100 mL).
- Procedure:
  - Dissolve (R)-2-amino-N-benzyl-3-hydroxypropanamide in methylene chloride.
  - Cool the solution to 10-15°C.
  - Add acetic anhydride to the solution.
  - The reaction proceeds to yield (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (**Desmethyl Lacosamide**).[\[10\]](#)

Note: This is a generalized protocol based on literature for the synthesis of this compound as an impurity. Further purification steps such as crystallization or chromatography may be required to achieve high purity.

## Spectroscopic Data

The structural confirmation of **Desmethyl Lacosamide** is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for **Desmethyl Lacosamide**

Technique	Data	References
<sup>1</sup> H-NMR	(300 MHz, CDCl <sub>3</sub> ), δ 2.0 (s, 3H), 3.8 (m, 1H), 4.0 (m, 2H), 4.4 (d, 2H), 6.8 (d, 1H), 7.2-7.4 (m, 5H), 7.8 (t, 1H).	[11]
IR (KBr)	3287, 3003, 2848, 1638, 1454, 1395, 1220, 1138, 945, 694, 605, 495 cm <sup>-1</sup> .	[11]
Mass Spec (ESI)	HRMS(ESI) m/z calcd for C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> : 194.1055, found 195.1129 ([M+H] <sup>+</sup> ); 217.0947 ([M+Na] <sup>+</sup> ) for the de-acetylated precursor. The parent compound fragmentation would be expected.	[12]

## Analytical Quantification in Biological Matrices

The quantification of **Desmethyl Lacosamide** is essential for pharmacokinetic and metabolic studies of Lacosamide. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitive and specific detection in biological fluids.

## Experimental Protocol: LC-MS/MS Quantification of Desmethyl Lacosamide in Human Serum

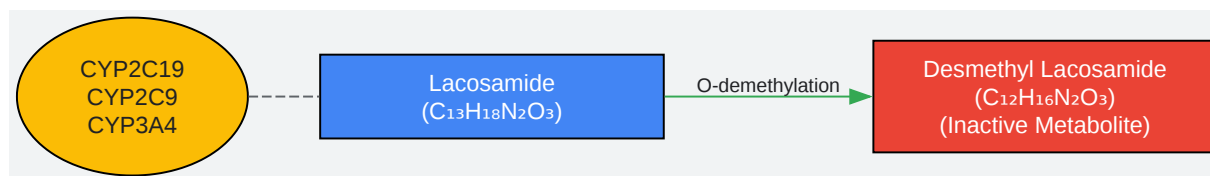
This protocol is adapted from a validated method for the simultaneous quantification of Lacosamide and O-**Desmethyl Lacosamide** (ODL).[1][4][13]

- Sample Preparation (Protein Precipitation):
  - To 25 µL of serum sample (standard, control, or patient), add 150 µL of a precipitation solution containing the internal standard (e.g., lacosamide-<sup>13</sup>C, d<sub>3</sub>) in methanol.[4]
  - Vortex the mixture for 15 seconds.[4]

- Centrifuge at 15,500 x g for 10 minutes.[\[4\]](#)
- Transfer 10  $\mu$ L of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water and vortex.[\[4\]](#)
- Chromatographic Conditions:
  - LC System: UPLC or HPLC system.
  - Column: C18 analytical column (e.g., Thermo Accucore C18, 2.6  $\mu$ m, 50 x 2.1mm).[\[4\]](#)
  - Mobile Phase A: 0.1% formic acid in water.[\[4\]](#)
  - Mobile Phase B: 0.1% formic acid in methanol.[\[4\]](#)
  - Flow Rate: 0.6 mL/min.[\[4\]](#)
  - Gradient Elution:
    - Initial: 95:5 (A:B), hold for 30 seconds.
    - Ramp to 5:95 (A:B) over 3 minutes.
    - Hold at 5:95 (A:B) for 0.5 minutes.
    - Re-equilibrate with 95:5 (A:B) for 2.5 minutes.[\[4\]](#)
  - Injection Volume: 3  $\mu$ L.[\[4\]](#)
- Mass Spectrometry Conditions:
  - Mass Spectrometer: Triple quadrupole mass spectrometer.
  - Ionization Mode: Positive Electrospray Ionization (ESI+).[\[4\]](#)
  - Detection Mode: Multiple Reaction Monitoring (MRM).[\[4\]](#)
  - MRM Transitions (example): For ODL, the quantitative fragment ion transition is m/z 237.1  $\rightarrow$  108.2.[\[14\]](#)

## Metabolic Pathway

The primary metabolic route for Lacosamide in humans is its conversion to the inactive **Desmethyl Lacosamide** metabolite.



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Caption: Metabolic conversion of Lacosamide to **Desmethyl Lacosamide**.

In conclusion, **Desmethyl Lacosamide** is a key molecule in the study of Lacosamide. Its characterization, synthesis, and quantification are vital for ensuring the safety, efficacy, and quality of Lacosamide as a therapeutic agent. The provided methodologies and data serve as a comprehensive resource for professionals in the field of drug development and analysis.

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